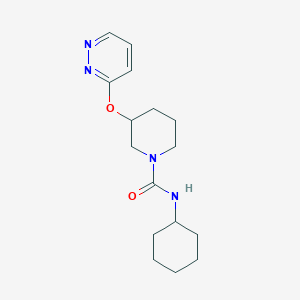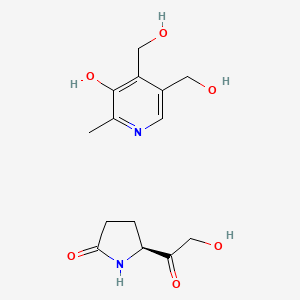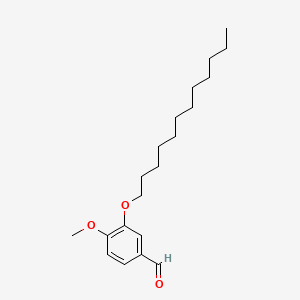
1-(2,2-Difluorovinyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluorovinyl)naphthalene is an organic compound with the molecular formula C12H8F2. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2-difluorovinyl group.
Méthodes De Préparation
The synthesis of 1-(2,2-Difluorovinyl)naphthalene can be achieved through several routes. One common method involves the reaction of naphthalene with a difluorovinylating agent under specific conditions. For example, a nickel-catalyzed cross-coupling reaction between naphthalene and a difluorovinyl halide can be employed. The reaction typically requires a nickel catalyst, such as NiCl2(PCy3)2, and a base like K3PO4, and is carried out under an inert atmosphere .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-(2,2-Difluorovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as carbonyl or carboxyl groups.
Substitution: The difluorovinyl group can participate in substitution reactions, such as nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., Red-Al®), and nucleophiles (e.g., organolithium compounds). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluorovinyl)naphthalene in chemical reactions involves the activation of the difluorovinyl group. The presence of fluorine atoms makes the vinyl group more reactive towards nucleophiles and electrophiles. In biological systems, the compound’s effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, where the fluorine atoms can influence binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
1-(2,2-Difluorovinyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as:
2-(2,2-Difluorovinyl)naphthalene: Similar in structure but with the difluorovinyl group attached at a different position on the naphthalene ring.
1-(2,2-Difluorovinyl)benzene: A simpler aromatic compound with a difluorovinyl group attached to a benzene ring.
1-(2,2-Difluorovinyl)-4-methoxybenzene: A benzene derivative with both a difluorovinyl group and a methoxy group, providing additional functionalization.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can lead to different reactivity and applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H8F2 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1-(2,2-difluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8F2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
Clé InChI |
AKLOXTFUKXSWSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121611.png)

![4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14121619.png)
![6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B14121623.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121643.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121654.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14121671.png)
![N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14121675.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14121681.png)


